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Compound of Interest

3-(4-Bromo-2-
Compound Name:
fluorophenyl)propan-1-OL

CAS No.: 1057671-56-3

Cat. No.: B1524729

. J

In the landscape of pharmaceutical and materials science research, novel molecular entities
are the currency of innovation. 3-(4-Bromo-2-fluorophenyl)propan-1-ol is one such entity, a
versatile building block whose utility is predicated on its precise chemical structure. The
presence of a strategically functionalized aromatic ring—bearing both a bromine and a fluorine
atom—and a reactive primary alcohol, makes it a valuable precursor for a wide array of more
complex molecules. However, its potential can only be realized if its identity is confirmed with
absolute certainty. Isomers with even subtle differences in substituent placement can lead to
vastly different chemical and biological activities, making rigorous structure elucidation not just
a procedural formality, but a cornerstone of scientific and developmental integrity.

This guide presents a comprehensive, multi-technique spectroscopic workflow for the definitive
structure elucidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol. We will proceed with the
hypothesis that the sample in hand corresponds to the structure shown below. Our mission is
to systematically gather and interpret evidence from a suite of analytical techniques,
demonstrating how each piece of data contributes to a cohesive and irrefutable structural
assignment. This narrative is designed for the practicing researcher, emphasizing the causality
behind experimental choices and the logic of data integration.

Hypothesized Structure: 3-(4-Bromo-2-fluorophenyl)propan-1-ol

Molecular Formula: CeH10BrFO
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Chapter 1: Foundational Analysis - Molecular
Formula and Functional Group Identification

Before delving into the complex connectivity of the molecule, we must first establish its
fundamental properties: its elemental composition and the functional groups it contains. This
foundational data provides the initial constraints for our structural puzzle.

Mass Spectrometry (MS): Confirming Molecular Weight
and Elemental Composition

Mass spectrometry is the first logical step, as it provides the molecular weight, a critical piece of
the puzzle. For this analysis, Electron lonization (EI) is a robust choice for relatively small
organic molecules.

The most telling feature we anticipate is the isotopic signature of bromine. Naturally occurring
bromine is a mixture of two isotopes, 7°Br (~50.7%) and 81Br (~49.3%), which are nearly equal
in abundance. Therefore, any fragment containing a single bromine atom will appear as a pair
of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass units.[1]

Table 1: Predicted High-Resolution Mass Spectrometry Data for CoH10BrFO

Calculated m/z Calculated m/z Expected

lon Formula .
(°Br) (8*Br) Observation

A pair of peaks of
~1:1 intensity at
ml/z = 232 and 234,
confirming the
[M]+ 231.9926 233.9906
presence of one
bromine atom and
the molecular

formula.

A 1:1 isotopic pair
resulting from the loss
-2 . .
[M-H20]*+ 213.9821 215.9700
of water from the

alcohol.
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| [CH20H]* | 31.0184 | - | Acommon fragment for primary alcohols, appearing as a single peak
atm/z = 31.[2] |

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent
(e.g., dichloromethane or methanol).

e Instrument: Utilize a high-resolution mass spectrometer with an EI source.
e Introduction: Introduce the sample via a direct insertion probe or GC inlet.
« lonization: Set the electron energy to a standard value of 70 eV.

e Analysis: Acquire the mass spectrum over a range of m/z 30-300.

o Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks and
characteristic fragmentation patterns. Compare the observed isotopic distribution with the
theoretical pattern for a monobrominated compound.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional
Groups

With the molecular formula confirmed, IR spectroscopy allows us to quickly identify the
functional groups present by detecting their characteristic vibrational frequencies. This
technique provides direct evidence for the "-OH" group and the aromatic ring.

Table 2: Expected Characteristic IR Absorption Bands
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Wavenumber . Functional Group .
Intensity . Rationale
(cm™?) Assignment
Confirms the
O-H stretch
3550-3200 Strong, Broad presence of the
(alcohol)
hydroxyl group.
Indicates the
3100-3000 Medium C-H stretch (aromatic)  presence of a
benzene ring.
) ) ] Corresponds to the
2960-2850 Medium-Strong C-H stretch (aliphatic) ]
propyl chain.
) C=C stretch Further confirms the
1580-1450 Medium-Strong _ o
(aromatic) aromatic ring.
A strong absorption in
C-F stretch (aryl this region is
1250-1200 Strong ) o
fluoride) characteristic of the C-
F bond.[4]
) Confirms the alcohol
C-O stretch (primary ) )
1100-1000 Strong is a primary (-CH20H)

alcohol)

type.[5]

| ~600 | Medium-Strong | C-Br stretch (aryl bromide) | Indicates the presence of the carbon-

bromine bond.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

o Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the

ATR crystal.

e Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

o Background: Record a background spectrum of the clean, empty ATR crystal.

e Acquisition: Record the sample spectrum from 4000 to 400 cm~1.
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o Data Processing: The software automatically performs a background subtraction. Analyze
the resulting spectrum to identify the key absorption bands corresponding to the functional
groups.[6]

Chapter 2: Mapping the Molecular Skeleton with
NMR Spectroscopy

Having confirmed the formula and key functional groups, we now turn to Nuclear Magnetic
Resonance (NMR) spectroscopy. NMR is the most powerful tool for structure elucidation,
providing detailed information about the connectivity of atoms.[7][8] Our strategy will be to build
the structure piece by piece, starting with 1D experiments and progressing to 2D correlation
experiments.
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Caption: The systematic workflow for NMR-based structure elucidation.

'H NMR Spectroscopy: Defining the Proton
Environments

The 'H NMR spectrum reveals the number of distinct proton environments, the relative number
of protons in each environment (integration), and how they are coupled to their neighbors
(multiplicity).
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Table 3: Predicted *H NMR Data (500 MHz, CDClIs)

Label

Chemical
Shift (9,
ppm)

~7.35

Multiplicity

dd (J = 8.5,
2.0 Hz)

Integration

1H

Assignment

Ar-H

Rationale

Ortho to Br,
split by H-b
and F.

H-b

~7.20

t(J=8.5Hz)

1H

Ortho to F,
split by H-a
and F.

~7.05

dd (J = 10.0,
8.5 Hz)

1H

Ortho to the
propyl group,
split by H-b
and F.

~3.70

t (J = 6.5 Hz)

2H

-CH2-OH

Adjacent to a
CHz group
(H-e).
Deshielded
by the -OH
group.[9]

~1.90

quintet (J =
7.0 Hz)

2H

Ar-CH2-CHa-

Adjacent to
two different
CHz groups
(H-d and H-f).

~2.80

t(J=7.5Hz)

2H

Ar-CHaz-

Adjacent to a
CHz group
(H-e) and the

aromatic ring.

| H-g | ~ 1.60 | broad s | 1H | -OH | Exchangeable proton; may not show coupling. Disappears
on D20 shake.[9] |
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Experimental Protocol: *H NMR Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrument: Use a high-field NMR spectrometer (e.g., 500 MHz).

Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift
scale to the TMS signal at 0.00 ppm. Integrate the signals.

(Optional) D20 Shake: Add a drop of D20 to the NMR tube, shake, and re-acquire the
spectrum to confirm the identity of the -OH proton signal.

13C and DEPT NMR Spectroscopy: Characterizing the
Carbon Skeleton

The 3C NMR spectrum shows a signal for each chemically non-equivalent carbon. The DEPT
(Distortionless Enhancement by Polarization Transfer) experiment provides crucial information
about the number of protons attached to each carbon.[10][11][12] A DEPT-135 experiment is
particularly useful: CH and CHs signals appear as positive peaks, CH2 signals as negative
peaks, and quaternary carbons are absent.

Table 4: Predicted 3C NMR and DEPT-135 Data (125 MHz, CDCIs)
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Chemical Shift (5,

DEPT-135 Phase Assignment Rationale
ppm)

Quaternary carbon

directly bonded to
~ 159 (d, *JCF = 250

None C-F fluorine, shows a
Hz)

large one-bond C-F
coupling.

Quaternary carbon
~ 138 (d, 2JCF = 15

Ho) None C-Ar (ipso to propyl) attached to the propyl
z
chain.
~132 Positive CH-Ar Aromatic CH.
~128 Positive CH-Ar Aromatic CH.
Quaternary carbon
~125(d,2JCF=5Hz) None C-Br

bonded to bromine.

~ 118 (d, 2JCF = 25

Positive CH-Ar Aromatic CH.
Hz)
] Aliphatic carbon
~ 62 Negative -CH2-OH
bonded to oxygen.[13]
~34 Negative Ar-CHz-CHz- Aliphatic CH..

| ~ 28 (d, 3JCF = 4 Hz) | Negative | Ar-CH:z- | Aliphatic CH2 adjacent to the aromatic ring. |

Interpretation: The combination of the broadband-decoupled 13C spectrum and the DEPT-135
spectrum allows for the unambiguous assignment of all nine carbons into three quaternary
carbons (C-F, C-Br, C-ipso), three aromatic CH carbons, and three aliphatic CHz carbons,
perfectly matching our hypothesized structure.

2D NMR - COSY: Establishing Proton-Proton
Connectivity

COSY (COrrelation SpectroscopY) is a 2D experiment that maps proton-proton couplings. A
cross-peak between two protons in the 2D map indicates that they are spin-coupled, typically

© 2026 BenchChem. All rights reserved. 9/17 Tech Support


https://docbrown.info/page06/spectra/propan-1-ol-nmr13c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

over two or three bonds.[14][15][16]

Expected COSY Correlations:

e A strong cross-peak between the protons at 6 ~3.70 (H-d) and & ~1.90 (H-e).
o A strong cross-peak between the protons at 6 ~1.90 (H-e) and & ~2.80 (H-f).

This pattern definitively establishes the presence of the -CHz(f)-CHz(e)-CHz(d)-OH propyl chain
as a single, contiguous spin system. The aromatic protons would also show correlations
consistent with their neighboring relationships.

2D NMR - HSQC: Linking Protons to their Carbons

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of
the carbons to which they are directly attached.[17][18] This experiment serves as a powerful
bridge, allowing us to assign the previously ambiguous 3C signals based on our confident *H
assignments.

Expected HSQC Correlations:

H-d (& ~3.70) will correlate with the 13C signal at 6 ~62.

H-e (& ~1.90) will correlate with the 13C signal at & ~34.

H-f (& ~2.80) will correlate with the 13C signal at d ~28.

Each aromatic proton (H-a, H-b, H-c) will correlate with one of the aromatic CH carbon
signals (6 ~132, 128, 118).

Chapter 3: The Final Assembly - Long-Range
Correlations and Definitive Proof

At this stage, we have established the presence of a 4-bromo-2-fluorophenyl group and a
propan-1-ol chain. The final, and most critical, step is to prove how they are connected. The
HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed for this purpose,
revealing correlations between protons and carbons over two to three bonds.[19][20]
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Caption: Key HMBC correlations confirming the connectivity of the propyl chain to the aromatic
ring.

Crucial HMBC Correlations for Structural Confirmation:

« Chain-to-Ring Connection: The most important correlations are from the benzylic-like protons
H-f (6 ~2.80). These protons should show correlations to:

(¢]

Their own carbon (C-f, 8 ~28) and the adjacent carbon (C-e, d ~34) within the chain (seen
in HSQC and COSY, but also here).

o

The quaternary aromatic carbon they are attached to (C-ipso, o ~138).

[¢]

The two adjacent aromatic CH carbons (C-ortho, 6 ~118 and ~132).

[¢]

This three-bond correlation from H-f to the ortho carbons is undeniable proof that the
propyl chain is attached at this specific position on the ring.

e Ring Substitution Pattern: Correlations from the aromatic protons confirm the substituent
positions:

o The aromatic proton H-a (& ~7.35) should show a three-bond correlation to the carbon
bearing the propyl chain (C-ipso, & ~138) and the carbon bearing the fluorine (C-F, o
~159). This places H-a between these two groups.

o The aromatic proton H-c (6 ~7.05) should show a correlation to the carbon bearing
bromine (C-Br, & ~125), confirming its position.

The complete and self-consistent set of correlations from the HMBC experiment leaves no
ambiguity. The fragments are connected in precisely the manner hypothesized.

Conclusion

The structure of 3-(4-Bromo-2-fluorophenyl)propan-1-ol has been unambiguously confirmed
through a logical and systematic application of modern spectroscopic techniques. Mass
spectrometry established the correct molecular formula and the presence of a single bromine
atom. Infrared spectroscopy provided clear evidence for the alcohol and substituted aromatic
functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments—!'H, 13C,
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DEPT, COSY, HSQC, and HMBC—worked in concert to meticulously map the atomic
connectivity. Each experiment provided a unique and essential piece of the puzzle, and their
collective, non-contradictory data provides the self-validating proof required in rigorous
scientific endeavors. This multi-technique approach represents the gold standard for structure
elucidation, ensuring the integrity of the chemical matter used in research and development.
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